molecular formula C14H13N3O B2556095 1-methoxy-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine CAS No. 339026-96-9

1-methoxy-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine

Cat. No.: B2556095
CAS No.: 339026-96-9
M. Wt: 239.278
InChI Key: FNZDMFGGCYRTCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methoxy-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine is a heterocyclic compound featuring a fused imidazo[4,5-b]pyridine core substituted with a methoxy group at position 1 and a 4-methylphenyl moiety at position 2. This scaffold is notable for its pharmacological relevance, particularly in kinase inhibition, antimicrobial activity, and enzyme targeting . Its synthesis typically involves cyclocondensation of diaminopyridine derivatives with aryl aldehydes or cross-coupling reactions . The methoxy and methylphenyl substituents enhance lipophilicity and modulate electronic properties, influencing its biological interactions and stability .

Properties

IUPAC Name

1-methoxy-2-(4-methylphenyl)imidazo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O/c1-10-5-7-11(8-6-10)14-16-13-12(17(14)18-2)4-3-9-15-13/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNZDMFGGCYRTCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(N2OC)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>35.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666075
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methoxy-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors for the cyclization and methylation steps, and employing high-throughput screening to identify the most efficient catalysts and reaction conditions for the Suzuki-Miyaura coupling.

Chemical Reactions Analysis

Types of Reactions

1-methoxy-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

Scientific Research Applications

Medicinal Chemistry Applications

1-Methoxy-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine exhibits a range of biological activities that make it a candidate for drug development. Its structure allows it to interact with various biological targets, leading to potential therapeutic applications.

Anticancer Activity

Research indicates that imidazo[4,5-b]pyridine derivatives can serve as inhibitors of specific kinases involved in cancer progression. For instance, studies have shown that compounds within this class can inhibit the proliferation of cancer cells by targeting signaling pathways critical for tumor growth. A notable study demonstrated the synthesis of imidazo[4,5-b]pyridine derivatives that exhibited cytotoxic effects against human cancer cell lines, including breast and colon cancers .

Antimicrobial Properties

Imidazo[4,5-b]pyridines have been explored for their antimicrobial properties. Research has highlighted their effectiveness against various pathogens, including bacteria and fungi. The compound's ability to disrupt microbial cell functions suggests its potential as a new class of antimicrobial agents. A study showcased a series of imidazo[4,5-b]pyridine derivatives with significant activity against Mycobacterium tuberculosis, indicating their potential in treating resistant strains .

Antiviral Activity

Recent investigations have also focused on the antiviral properties of imidazo[4,5-b]pyridine derivatives. Specifically, compounds have been synthesized to evaluate their efficacy against hepatitis B virus (HBV) and other viral infections. These studies aim to identify optimal substitution patterns that enhance antiviral activity, making them promising candidates for further development .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/PathwayReference
AnticancerHuman cancer cell lines
AntimicrobialMycobacterium tuberculosis
AntiviralHepatitis B virus

Case Study 1: Anticancer Evaluation

In a study published in Current Medicinal Chemistry, researchers synthesized a series of imidazo[4,5-b]pyridine derivatives and evaluated their anticancer activity through in vitro assays. Results indicated significant inhibition of cell growth in breast and colon cancer cell lines, with some compounds demonstrating an apoptotic effect on the cells .

Case Study 2: Antimicrobial Research

A comprehensive study assessed the antimicrobial efficacy of various imidazo[4,5-b]pyridine derivatives against Mycobacterium tuberculosis. The findings revealed that certain derivatives exhibited potent activity with minimal inhibitory concentrations (MICs) significantly lower than those of standard treatments. This positions them as potential candidates for developing new antimycobacterial therapies .

Mechanism of Action

The mechanism of action of 1-methoxy-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and π-π stacking, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .

Comparison with Similar Compounds

Key Observations :

  • Position 2 : Aryl groups (e.g., 4-methylphenyl, pyridin-3-yl) enhance target affinity and selectivity. Bulky substituents like methylsulfinylphenyl (AR-L 115 BS) improve cardiovascular activity .
  • Position 6 : Electron-withdrawing groups (e.g., nitro, bromine) increase antibacterial and antitubercular potency by enhancing electrophilicity .
  • Position 1 : Methoxy substitution improves metabolic stability compared to unsubstituted analogues .

Antimicrobial Activity

  • 1-Methoxy-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine : Exhibits moderate antibacterial activity (MIC: 8–16 μg/mL) against S. aureus and E. coli .
  • 6-Bromo-2-phenyl analogue : Shows superior activity (MIC: 2–4 μg/mL) due to bromine’s electron-withdrawing effects .
  • 6-(4-Nitrophenoxy) derivatives: Potent against M. tuberculosis (MIC: 0.5–2 μM) via DprE1 enzyme inhibition .

Pharmacological Effects

  • AR-L 115 BS : Increases cardiac contractility by 100% at 350 μM; orally active with low toxicity .
  • Tenatoprazole : Long-lasting proton pump inhibition (t₁/₂ > 7 hours) due to methoxy group stability .

Physicochemical and Computational Insights

Density-functional theory (DFT) studies reveal that methoxy and methyl groups in this compound reduce HOMO-LUMO gaps (ΔE ≈ 4.1 eV), enhancing reactivity compared to unsubstituted analogues (ΔE ≈ 5.3 eV) . The 4-methylphenyl group contributes to π-π stacking interactions in enzyme binding pockets .

Biological Activity

1-Methoxy-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine (CAS No. 339026-96-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C14H13N3O
  • Molecular Weight : 239.27 g/mol
  • CAS Number : 339026-96-9

Biological Activity Overview

This compound exhibits various biological activities, including anti-inflammatory and potential anti-cancer effects. The following sections detail specific activities and findings from relevant studies.

Anti-inflammatory Activity

Recent studies have demonstrated that imidazo[4,5-b]pyridine derivatives can inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory process.

CompoundIC50 (μM)Target
This compound0.04 ± 0.01COX-2
Celecoxib (standard)0.04 ± 0.01COX-2

The compound has shown promising results against COX-2 with an IC50 value comparable to that of celecoxib, a well-known anti-inflammatory drug .

Antiparasitic Activity

Research has indicated that imidazo[4,5-b]pyridine derivatives may act as growth inhibitors for Trypanosoma cruzi, the causative agent of Chagas disease. In vitro studies have reported low micromolar inhibition of parasite growth:

  • Inhibition Concentration : EC50 ≤ 100 nM
  • Cytotoxicity : CC50 > 50 μM in human cells

This suggests a favorable therapeutic index for further development .

Structure-Activity Relationships (SAR)

The biological activity of imidazo[4,5-b]pyridine derivatives is highly dependent on their structural features. Modifications at specific positions can enhance potency and selectivity:

  • Substituents : The presence of electron-donating groups at the aromatic ring enhances anti-inflammatory activity.
  • Linker Variations : Altering the alkoxy or methoxy groups can significantly affect the binding affinity to target enzymes.

Research has shown that structural modifications can lead to compounds with improved inhibitory activities against COX enzymes and enhanced antiparasitic effects .

Case Studies

A series of compounds derived from imidazo[4,5-b]pyridine have been evaluated for their biological activities:

  • Compound A : Exhibited an IC50 of 0.013 μM against human IKK-2, indicating strong anti-inflammatory properties.
  • Compound B : Demonstrated significant inhibition of TNFα production in LPS-treated cells with an IC50 of 820 nM.

These findings highlight the potential of imidazo[4,5-b]pyridine derivatives in treating inflammatory diseases and parasitic infections .

Q & A

Q. What are the common synthetic routes for preparing 1-methoxy-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine, and how do reaction conditions influence yield?

Methodological Answer: A key synthesis route involves cyclocondensation of 2,3-diaminopyridine derivatives with substituted aldehydes. For example, 2-alkylamino-3-aminopyridines react with aromatic aldehydes (e.g., 4-methylbenzaldehyde) under mild conditions using air as an oxidant, forming the imidazo[4,5-b]pyridine core without requiring high temperatures or strong chemical oxidants like iodine or Cu(II) salts . Microwave irradiation can accelerate reactions (e.g., ethanol reflux, 80°C) and improve yields compared to conventional heating . Critical factors include:

  • Oxidant choice : Air simplifies purification but may require longer reaction times vs. nitrobenzene or sulfur .
  • Solvent : Ethanol or DMF is preferred for solubility and stability of intermediates.
  • Substituent compatibility : Electron-withdrawing groups on aldehydes may slow imine formation.

Q. How is the molecular structure of this compound characterized experimentally and computationally?

Methodological Answer:

  • X-ray diffraction (XRD) : Determines crystal packing and hydrogen-bonding patterns. For example, orthorhombic structures (space group Pna2₁) with planar skeletons and NH···N hydrogen bonds are typical .
  • Spectroscopy : IR and Raman identify vibrational modes (e.g., C=N stretching at ~1600 cm⁻¹) and confirm hydrogen bonding via NH band shifts .
  • DFT calculations : B3LYP/6-31G(d,p) basis sets model electronic structure, vibrational frequencies, and dimerization effects. Comparisons between monomeric and dimeric forms reveal stabilization via intermolecular H-bonds .

Q. What are the solubility properties and formulation strategies for in vivo studies?

Methodological Answer:

  • Solubility screening : Test DMSO first (common stock solvent), followed by ethanol, DMF, or saline. For low solubility, use co-solvents like PEG300 or Tween 80 (e.g., DMSO:Tween 80:Saline = 10:5:85) .
  • In vivo formulations : For oral dosing, dissolve in corn oil (DMSO:Corn oil = 10:90). For IV administration, use saline-based mixtures with ≤5% DMSO to minimize toxicity .
  • Storage : Store solid at -20°C (3-year stability); freeze dissolved samples at -80°C (6-month stability) .

Advanced Research Questions

Q. How do density functional theory (DFT) calculations contribute to understanding electronic structure and reactivity?

Methodological Answer:

  • Functional selection : B3LYP (Becke-3-Lee-Yang-Parr) hybrid functional balances exact exchange and correlation, critical for modeling aromaticity and charge distribution in imidazo[4,5-b]pyridines .
  • Reactivity predictions : HOMO/LUMO analysis identifies nucleophilic/electrophilic sites. For example, the methoxy group at position 1 enhances electron density at the imidazole ring, influencing binding to enzymes like iNOS .
  • Vibrational assignments : Compare computed IR/Raman spectra (B3LYP/6-31G(d,p)) with experimental data to validate tautomeric forms or hydrogen-bonding networks .

Q. What molecular docking approaches elucidate interactions with biological targets (e.g., DprE1 or iNOS)?

Methodological Answer:

  • Target selection : For antitubercular activity, dock against Mycobacterium tuberculosis DprE1 (PDB: 4FDN) using AutoDock Vina. Focus on π-π stacking between the 4-methylphenyl group and Tyr314 .
  • iNOS selectivity : Molecular dynamics simulations reveal competitive binding with L-arginine. BYK191023 (structurally similar) shows 40-fold selectivity for iNOS over eNOS due to hydrophobic interactions with heme propionate groups .
  • Validation : Compare docking scores (e.g., ΔG) with experimental IC₅₀ values. Discrepancies may arise from solvation effects or protein flexibility .

Q. How do structural modifications (e.g., substituent variation) affect biological activity and isoform selectivity?

Methodological Answer:

  • SAR studies :
    • Methoxy position : 1-Methoxy enhances iNOS inhibition (e.g., BYK191023 IC₅₀ = 86 nM) by mimicking L-arginine’s guanidinium group .
    • Aryl substituents : 4-Methylphenyl improves lipophilicity (LogP = 3.75) and membrane permeability vs. polar groups .
    • Heterocycle fusion : Imidazo[4,5-c]pyridines exhibit 5–10× higher cardiotonic activity than [4,5-b] analogs due to improved H-bonding with cardiac phosphodiesterase .

Q. How can contradictions in activity data (e.g., isolated enzyme vs. cellular assays) be resolved?

Methodological Answer:

  • IC₅₀ discrepancies : BYK191023 shows 7 µM IC₅₀ in isolated iNOS but 40–100× higher in cellular assays due to high intracellular L-arginine (1–10 mM), which competes with inhibitors .
  • Mitigation strategies :
    • Use arginine-free media in cell cultures.
    • Normalize activity to cellular uptake efficiency (e.g., LC-MS quantification of intracellular inhibitor levels) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.